

# Application Notes: IRDye 700DX Antibody Conjugation for Beginners

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## Compound of Interest

Compound Name: Irdye 700DX

Cat. No.: B8822846

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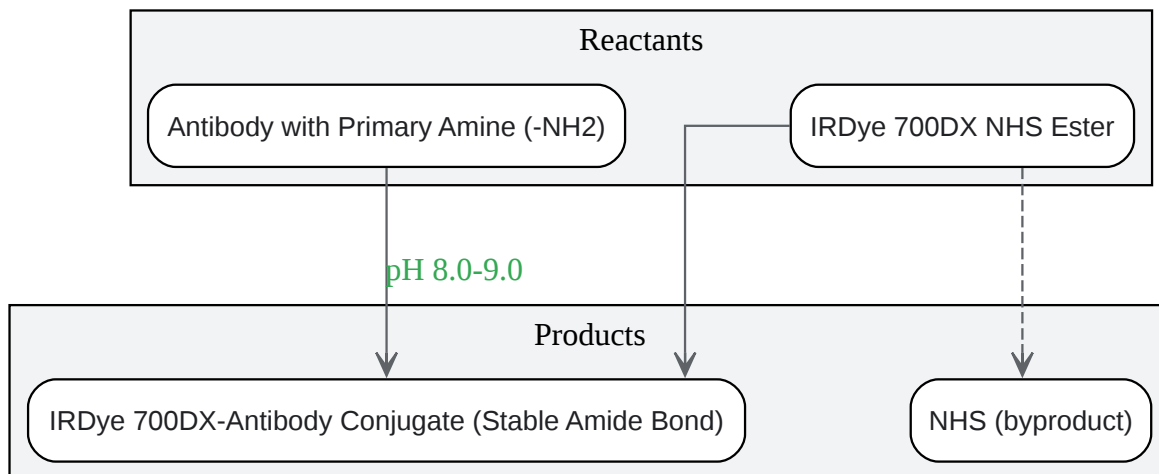
Audience: Researchers, scientists, and drug development professionals new to fluorescent antibody labeling.

Introduction: This document provides a detailed protocol for the conjugation of **IRDye 700DX** N-hydroxysuccinimide (NHS) ester to antibodies. **IRDye 700DX** is a near-infrared (NIR) phthalocyanine dye that offers high photostability and fluorescence intensity, making it an excellent choice for various applications, including photoimmunotherapy and fluorescent western blotting.[1] The NHS ester reactive group facilitates the covalent attachment of the dye to primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond.[2] This protocol is designed to be straightforward for researchers with limited experience in bioconjugation.

## Principle of Conjugation

The conjugation of **IRDye 700DX** NHS ester to an antibody is based on the reaction between the N-hydroxysuccinimide ester group of the dye and primary amine groups on the antibody. This reaction, known as acylation, results in the formation of a stable amide bond, covalently linking the fluorescent dye to the protein. The reaction is most efficient under mild alkaline conditions (pH 8.0-9.0), which ensures that the primary amine groups on the antibody are deprotonated and thus more nucleophilic.

Below is a diagram illustrating the chemical reaction:



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Caption: Chemical reaction of **IRDye 700DX** NHS ester with an antibody.

## Experimental Protocol

This protocol is a general guideline. Optimal conditions, such as the dye-to-antibody molar ratio, may need to be determined empirically for each specific antibody.

## Materials and Reagents:

- Antibody (BSA and gelatin-free) in a suitable buffer (e.g., PBS).
- **IRDye 700DX** NHS Ester.
- Anhydrous Dimethyl Sulfoxide (DMSO).
- 1 M Sodium Bicarbonate (NaHCO<sub>3</sub>), pH 8.3-8.5.
- Purification column (e.g., PD-10 desalting column or size-exclusion chromatography).
- Reaction tubes.
- Spectrophotometer.

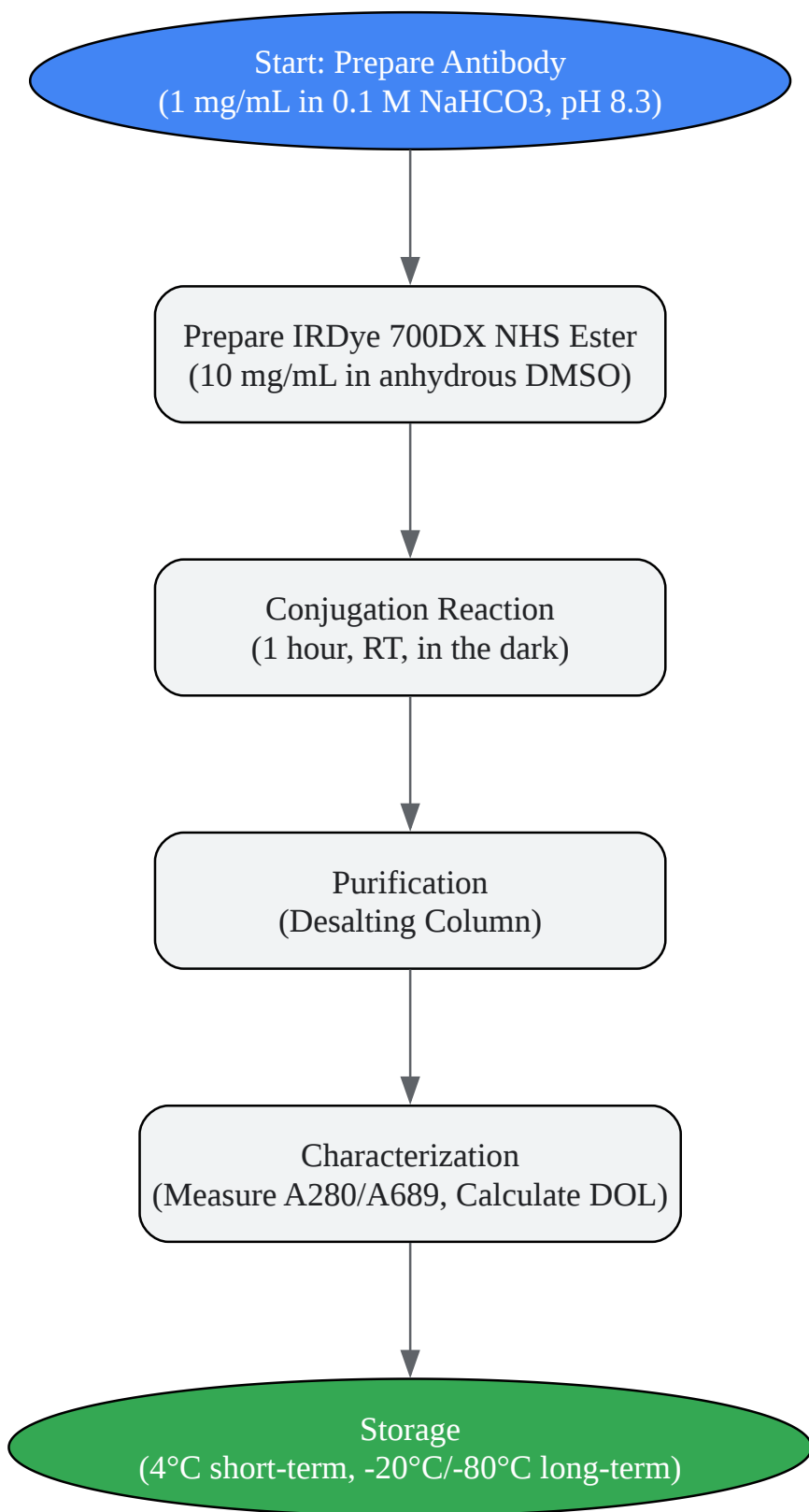
## Procedure:

- Antibody Preparation:
  - Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and carrier proteins like BSA, as these will compete with the antibody for conjugation.
  - Adjust the concentration of the antibody solution to 1 mg/mL in 0.1 M NaHCO<sub>3</sub> (pH 8.3).[\[3\]](#)
- **IRDye 700DX** NHS Ester Preparation:
  - Immediately before use, dissolve the **IRDye 700DX** NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[\[3\]](#)
  - Caution: The NHS ester is moisture-sensitive and will hydrolyze in the presence of water, rendering it non-reactive.[\[4\]](#)
- Conjugation Reaction:
  - Add the dissolved **IRDye 700DX** NHS ester to the antibody solution. A common starting point is a molar ratio of 3:1 (dye:antibody).[\[3\]](#) The optimal ratio may vary and should be optimized for your specific antibody and application.
  - Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring.[\[3\]](#)[\[5\]](#)
- Purification of the Conjugate:
  - Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., PD-10) or size-exclusion chromatography.[\[1\]](#)[\[3\]](#)
  - Follow the manufacturer's instructions for the chosen purification method. The first colored peak to elute will be the antibody-dye conjugate.
- Characterization of the Conjugate:
  - Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 689 nm (for **IRDye 700DX**).[\[3\]](#)

- Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. A typical DOL is between 1.5 and 2.5.[3]
- Storage:
  - Store the purified **IRDye 700DX**-antibody conjugate at 4°C in the dark for short-term storage. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.[5]

## Experimental Workflow

The following diagram outlines the key steps in the **IRDye 700DX** antibody conjugation protocol.



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Caption: Workflow for **IRDye 700DX** antibody conjugation.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters in this protocol.

Parameter	Recommended Value	Notes
Antibody Concentration	1 mg/mL	Higher or lower concentrations may require optimization.
Reaction Buffer	0.1 M NaHCO <sub>3</sub> , pH 8.3-8.5	Amine-free buffer is critical for efficient conjugation.[3]
IRDye 700DX Stock	10 mg/mL in anhydrous DMSO	Prepare fresh to avoid hydrolysis of the NHS ester.[3][4]
Molar Ratio (Dye:Antibody)	1:1 to 3:1	Start with a 3:1 ratio and optimize as needed.[3][6]
Reaction Time	1 hour	Can be adjusted, but 1 hour is a good starting point.[3][5]
Reaction Temperature	Room Temperature	
Storage Temperature	4°C (short-term), -20°C to -80°C (long-term)	Avoid repeated freeze-thaw cycles.[5]
Target Degree of Labeling	1.5 - 2.5	This range typically provides a good balance of signal and antibody function.[3]

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